N-(2-methoxy-4-nitrophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide
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Overview
Description
N-(2-methoxy-4-nitrophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide is an organic compound characterized by its complex structure, which includes both nitro and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves multiple steps:
Nitration: The starting material, 2-methoxyaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-methoxy-4-nitroaniline.
Acylation: The nitroaniline derivative is then acylated with 2-chloroacetyl chloride in the presence of a base such as pyridine to form N-(2-methoxy-4-nitrophenyl)-2-chloroacetamide.
Sulfonylation: The final step involves the reaction of the chloroacetamide with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in N-(2-methoxy-4-nitrophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Reduction: N-(2-methoxy-4-aminophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-((4-methoxyphenyl)sulfonyl)acetic acid and 2-methoxy-4-nitroaniline.
Scientific Research Applications
N-(2-methoxy-4-nitrophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting inflammatory pathways.
Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals.
Biological Studies: Its derivatives are used in biological assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-4-nitrophenyl)acetamide: Lacks the sulfonyl group, making it less versatile in terms of chemical reactivity.
N-(4-methoxyphenyl)-2-chloroacetamide: Lacks the nitro group, which reduces its potential for redox reactions.
N-(2-methoxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide: Lacks the nitro group, affecting its biological activity.
Uniqueness
N-(2-methoxy-4-nitrophenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-(4-methoxyphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O7S/c1-24-12-4-6-13(7-5-12)26(22,23)10-16(19)17-14-8-3-11(18(20)21)9-15(14)25-2/h3-9H,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCLOJCLKMNWDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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